[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride
Description
[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₇H₈BrClF₂NO and a molar mass of 289.51 g/mol . It features a bromine atom at the 5-position and a difluoromethoxy group at the 2-position of the phenyl ring, attached to a methanamine backbone. The compound is synthesized from its aldehyde precursor, 5-bromo-2-(difluoromethoxy)nicotinaldehyde (CAS: 2231674-75-0), and is typically available at 95% purity . Notably, it has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis, commercial demand, or regulatory considerations .
Properties
IUPAC Name |
[5-bromo-2-(difluoromethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO.ClH/c9-6-1-2-7(13-8(10)11)5(3-6)4-12;/h1-3,8H,4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPPLXNVVIATPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom and a difluoromethoxy group attached to a phenyl ring, which contribute to its unique chemical reactivity. The molecular formula is C9H9BrF2N•HCl, with a molecular weight of approximately 267.54 g/mol. The difluoromethoxy group enhances the compound's lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological systems.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets. The bromine and difluoromethoxy substituents are believed to influence the compound's binding affinity to receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of various biochemical pathways, potentially affecting cellular signaling processes.
Biological Activity Overview
Research on the biological activity of this compound has revealed several key findings:
- Binding Affinity : Studies suggest that the compound exhibits significant binding affinity to serotonin receptors, which could inform its potential use in treating mood disorders and other neurological conditions.
- Cytotoxicity : In vitro assays have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For example, it showed promising results in inhibiting cell proliferation in human prostate cancer cells (DU145) with an IC50 value in the low micromolar range .
- Antifungal Activity : Similar compounds have been evaluated for their antifungal properties. Modifications to the bromine position have been shown to significantly impact antifungal activity against pathogens such as Candida neoformans, suggesting that this compound may also possess antifungal capabilities .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-methoxyphenylmethanamine hydrochloride | Contains a methoxy group instead of difluoromethoxy | Potentially different biological activity profile |
| 4-Bromo-2-(trifluoromethoxy)benzoic acid | Trifluoromethoxy group on a benzoic acid structure | Different functional group leading to varied reactivity |
| 3-Bromo-2-(difluoromethoxy)phenylmethanamine | Bromine at position 3 instead of position 5 | Variations in electronic properties affecting reactivity |
This table illustrates how variations in functional groups and positions can significantly influence the chemical behavior and biological activity of similar compounds.
Case Studies
Several case studies highlight the pharmacological potential of this compound:
- Cytotoxicity Study : A study involving various cancer cell lines demonstrated that the compound exhibited IC50 values ranging from 1 μM to 5 μM across different cell types, indicating robust anticancer activity .
- Serotonin Receptor Binding : Binding assays revealed that this compound has a high affinity for serotonin receptors, which may lead to therapeutic applications in treating depression and anxiety disorders.
- Antifungal Efficacy : In antifungal studies, modifications to the bromine substituent were found to drastically affect the selectivity and potency against Candida species, showcasing the compound's potential as an antifungal agent .
Scientific Research Applications
Pharmaceutical Research Applications
The compound has several significant applications in the field of pharmaceutical research:
-
Building Block for Drug Synthesis :
- It serves as a versatile building block for synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structural features may enhance the binding affinity to specific biological targets, such as receptors involved in neurotransmission.
-
Investigating Biological Interactions :
- Studies have shown that [5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride interacts with biological targets, including serotonin receptors. This interaction is crucial for understanding its pharmacological potential and could inform therapeutic uses for conditions like depression or anxiety disorders.
- Antifungal Activity :
-
Neurodegenerative Disease Research :
- The compound has been explored for its potential role in treating neurodegenerative diseases by inhibiting β-secretase (BACE), an enzyme involved in the formation of amyloid plaques associated with Alzheimer's disease. This suggests it may have therapeutic implications in managing or preventing neurodegeneration .
Synthesis and Reactivity
The synthesis of this compound typically involves several key steps, including:
- Reactions with various solvents : These reactions are tailored to optimize yield and purity.
- Functional Group Modifications : The difluoromethoxy group contributes to distinct chemical properties and influences reactivity with biological systems.
Case Studies
Research studies have documented various applications of similar compounds, providing insights into their pharmacological effects:
- Antifungal Studies : A study evaluated the antifungal activities of various derivatives, revealing that certain modifications led to enhanced efficacy against C. neoformans, indicating the potential for developing new antifungal agents based on this compound's structure .
- Neuropharmacological Research : Investigations into the binding affinities of related compounds to serotonin receptors have provided evidence supporting their use as potential antidepressants. Such studies often employ radiolabeled binding assays to assess receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a. (5-Bromo-2-nitrophenyl)methanamine Hydrochloride
- Molecular Formula : C₇H₈BrClN₂O₂ .
- Key Differences: Replaces the difluoromethoxy group with a nitro (-NO₂) substituent.
- Implications: The nitro group is strongly electron-withdrawing, altering the compound’s electronic profile and reactivity compared to the electron-deficient difluoromethoxy group.
b. 1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine Hydrochloride
- Molecular Formula : C₈H₁₀BrClNS (CAS: 1192347-60-6) .
- Key Differences : Substitutes difluoromethoxy with a methylsulfanyl (-SCH₃) group.
c. 4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride (2C-B)
- Molecular Formula: C₁₀H₁₅BrClNO₂ (CAS: 66142-81-2) .
- Key Differences :
- Phenethylamine backbone (vs. methanamine).
- Additional methoxy group at the 5-position.
- Implications: Phenethylamines like 2C-B are known psychedelic agents due to serotonin receptor (5-HT₂A) agonism. The methanamine derivative lacks this activity, highlighting the critical role of backbone structure in pharmacology . Methoxy groups are metabolically labile compared to difluoromethoxy, which resists hydrolysis due to fluorine’s electronegativity .
Backbone and Functional Group Variations
a. 2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic Acid
- Molecular Formula: C₁₀H₁₁F₂NO₃ (CAS: 1192660-42-6) .
- Key Differences : Replaces the methanamine with an acetic acid moiety.
- This compound may serve as a precursor for prodrugs, unlike the primary amine functionality of the target compound .
b. rac-Methyl 1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate Hydrochloride
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
| Compound | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|
| [Target Compound] | 2.1 | 0.5 |
| (5-Bromo-2-nitrophenyl)methanamine | 1.8 | 1.2 |
| 1-[5-Bromo-2-(methylsulfanyl)phenyl] | 2.5 | 0.3 |
| 2C-B | 2.3 | 0.4 |
Analysis :
- The difluoromethoxy group in the target compound balances lipophilicity and solubility, making it suitable for central nervous system (CNS) targeting.
- Methylsulfanyl and methoxy groups increase logP, reducing aqueous solubility .
Preparation Methods
Bromination and Protection Strategy
A closely related synthesis for 5-bromo-2-methoxyphenol, which can be adapted for difluoromethoxy analogs, involves:
- Starting from o-methoxyphenol (hydroxyanisole).
- Acetylation protection of the phenolic hydroxyl group using acetic anhydride under sulfuric acid catalysis at 100°C.
- Bromination using bromine catalyzed by iron powder at 70-80°C.
- Deacetylation using 10% sodium bicarbonate aqueous solution at 80°C to yield 5-bromo-2-methoxyphenol.
This three-step process ensures selective bromination at the 5-position while protecting the hydroxyl group.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1 | Acetic anhydride, sulfuric acid, 100°C 6h | Acetylation protection | Weak yellow liquid obtained |
| 2 | Bromine, iron powder catalyst, 70-80°C 5h | Bromination | White solid, 36 g |
| 3 | Sodium bicarbonate 10%, methanol, 80°C | Deacetylation | Off-white solid, 27 g |
This method can be adapted by replacing the methoxy group with difluoromethoxy, which is synthetically introduced via nucleophilic substitution or direct difluoromethoxylation reactions.
Introduction of the Difluoromethoxy Group
The difluoromethoxy group (-OCF2H) is typically introduced by:
- Nucleophilic substitution on a suitable precursor such as a chloromethyl or hydroxyl group.
- Use of difluoromethoxy reagents or difluorocarbene precursors under controlled conditions.
A reported synthesis of pyrazole derivatives containing difluoromethoxy phenyl moieties demonstrates the use of 4-(chloromethyl)-5-(difluoromethoxy) substituted intermediates reacting with nucleophiles in the presence of bases like sodium hydride in N,N-dimethylformamide (DMF) at 20-60°C. This approach can be adapted to prepare the difluoromethoxy-substituted aromatic intermediate needed for the target compound.
Amination to Form Methanamine Derivative
The methanamine group (-CH2NH2) is introduced typically by:
- Reduction of a corresponding nitro or nitrile precursor.
- Nucleophilic substitution of a halomethyl intermediate with ammonia or amines.
For example, the preparation of 2-bromo-5-fluoroaniline involves:
- Acetylation of 4-fluoroaniline.
- Nitration and subsequent diazotization.
- Bromination via Sandmeyer reaction.
- Reduction of nitro intermediates to amines using iron powder and acetic acid at 80-85°C.
A similar reduction strategy can be employed to convert a nitro-difluoromethoxy-bromobenzene intermediate to the corresponding amine.
Conversion to Hydrochloride Salt
The free amine is typically converted to the hydrochloride salt by:
- Treatment with hydrochloric acid in an appropriate solvent.
- Isolation of the crystalline hydrochloride salt for improved stability and handling.
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Protection of phenol hydroxyl | Acetic anhydride, sulfuric acid, 100°C, 6 h | Protects hydroxyl for bromination |
| 2 | Bromination | Bromine, iron powder catalyst, 70-80°C, 5 h | Selective bromination at 5-position |
| 3 | Deprotection (deacetylation) | Sodium bicarbonate 10%, methanol, 80°C | Restores hydroxyl group |
| 4 | Introduction of difluoromethoxy group | Nucleophilic substitution with difluoromethoxy reagent in DMF, 20-60°C | Installation of -OCF2H group |
| 5 | Amination (reduction) | Iron powder, acetic acid, 80-85°C | Converts nitro to amine |
| 6 | Salt formation | HCl treatment | Forms hydrochloride salt |
Research Findings and Analytical Data
- The bromination step catalyzed by iron powder is efficient and yields high purity intermediates (~95-99% yield reported).
- Difluoromethoxy introduction via nucleophilic substitution is confirmed by NMR and HRMS analyses in related pyrazole derivatives.
- Reduction of nitro intermediates to amines using iron powder and acetic acid is a mild and high-yielding method with purity >99% by HPLC.
- The hydrochloride salt form improves compound stability and crystallinity, facilitating purification.
Q & A
Q. How does the compound’s reactivity under photolytic conditions impact its stability in formulation studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
